1,3,4-Trichlorobut-1-ene

density physical property isomer comparison

1,3,4-Trichlorobut-1-ene (CAS 41601-58-5) is a polychlorinated C₄ alkene with the molecular formula C₄H₅Cl₃ and a computed molecular weight of 159.44 g·mol⁻¹. The compound belongs to the trichlorobutene isomer family, characterized by a terminal alkene moiety and three chlorine substituents located at the 1-, 3-, and 4-positions of the butene backbone.

Molecular Formula C4H5Cl3
Molecular Weight 159.44 g/mol
CAS No. 41601-58-5
Cat. No. B15471251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Trichlorobut-1-ene
CAS41601-58-5
Molecular FormulaC4H5Cl3
Molecular Weight159.44 g/mol
Structural Identifiers
SMILESC(C(C=CCl)Cl)Cl
InChIInChI=1S/C4H5Cl3/c5-2-1-4(7)3-6/h1-2,4H,3H2
InChIKeyRQGXZVBGPDPESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Trichlorobut-1-ene (CAS 41601-58-5) – Class Position and Procurement Baseline


1,3,4-Trichlorobut-1-ene (CAS 41601-58-5) is a polychlorinated C₄ alkene with the molecular formula C₄H₅Cl₃ and a computed molecular weight of 159.44 g·mol⁻¹ [1]. The compound belongs to the trichlorobutene isomer family, characterized by a terminal alkene moiety and three chlorine substituents located at the 1-, 3-, and 4-positions of the butene backbone [1]. This specific substitution pattern determines the compound’s physicochemical profile, reactivity, and application scope, distinguishing it from other trichlorobutene isomers such as 2,3,4-trichlorobut-1-ene (CAS 2431-50-7), 1,1,4-trichlorobut-1-ene (CAS 17219-57-7), and 1,1,2-trichlorobut-2-ene (CAS 74885-95-3).

Why Trichlorobutene Isomers Cannot Be Interchanged in 1,3,4-Trichlorobut-1-ene Procurement


Although all trichlorobutene isomers share the molecular formula C₄H₅Cl₃, their chlorine atom placement governs critical properties such as boiling point, density, partition coefficient, and chemical reactivity . For example, the rate of dehydrochlorination—a key reaction for downstream derivatization—is markedly slower for the 1,3,4-isomer than for the 2,3,4-isomer under identical basic conditions, directly impacting process kinetics and product yield . In addition, the 1,3,4-substitution pattern is not suitable for the vapor-phase fluorination pathway documented for the 1,1,4-isomer, which affords the valuable intermediate 1,1-difluoro-1,4-dichlorobutane [1]. Consequently, generic sourcing of “trichlorobutene” without isomer-level verification introduces significant risk of divergent physicochemical behavior and synthetic incompatibility.

Quantitative Differentiation of 1,3,4-Trichlorobut-1-ene vs. Key Trichlorobutene Isomers


Density Differentiation: 1,3,4-Isomer is Significantly Denser than the 2,3,4-Isomer

The 1,3,4-trichlorobut-1-ene isomer exhibits a density range of 1.35–1.45 g/cm³, substantially higher than the 2,3,4-trichlorobut-1-ene isomer (1.27–1.29 g/cm³) . This density difference of approximately 0.08–0.16 g/cm³ reflects the distinct molecular packing imposed by the chlorine substitution pattern and can be utilized for isomer identity confirmation via simple density measurement.

density physical property isomer comparison

Boiling Point Range: Lower Boiling Point at Reduced Pressure vs. 2,3,4-Isomer at Atmospheric Pressure

The 1,3,4-trichlorobut-1-ene isomer distills at approximately 60 °C at 20 mmHg, whereas the 2,3,4-isomer boils at approximately 174.6 °C at 760 mmHg . Under vacuum distillation conditions typical of laboratory purification, the 1,3,4-isomer is collected at a significantly lower temperature, enabling separation from higher-boiling trichlorobutene isomers and facilitating procurement of isomerically enriched material.

boiling point distillation isomer comparison

Partition Coefficient (XLogP3): Moderate Lipophilicity Drives Solvent Selection and Extraction Behavior

The computed XLogP3 value for 1,3,4-trichlorobut-1-ene is 2.4 [1], indicating moderate lipophilicity. In comparison, the 2,3,4-trichlorobut-1-ene isomer has a reported log Kow of approximately 2.8–3.0 [2], making the 1,3,4-isomer approximately 0.4–0.6 log units less lipophilic. This difference, while modest, influences solvent partitioning behavior in aqueous-organic extraction workflows and chromatographic retention, allowing deliberate selection of the isomer with the appropriate hydrophobicity profile for a given synthetic sequence.

XLogP3 lipophilicity partition coefficient

Dehydrochlorination Reactivity: Slower Elimination Kinetics of 1,3,4-Isomer Enables Selective Sequential Derivatization

The 1,3,4-trichlorobut-1-ene isomer undergoes dehydrochlorination more slowly than the 2,3,4-isomer under basic conditions, a difference attributed to steric and electronic effects arising from chlorine placement at the 3-position rather than the 2-position . The 2,3,4-isomer reacts via a second-order E2 pathway with a lower activation energy, resulting in a faster elimination rate . Although precise rate constants for the 1,3,4-isomer have not been reported in the open literature, the qualitative rate differential is sufficient to inform synthetic strategy: the slower-reacting 1,3,4-isomer can serve as a more controllable substrate in sequences requiring selective mono-elimination or stepwise functionalization.

dehydrochlorination elimination kinetics isomer reactivity

Fluorination Pathway: 1,3,4-Isomer is Excluded from the Established Vapor-Phase HF Route to 1,1-Difluoro-1,4-dichlorobutane

U.S. Patent 6,127,587 explicitly claims a process for preparing 1,1-difluoro-1,4-dichlorobutane by reacting 1,1,1,4-tetrachlorobutane or 1,1,4-trichlorobut-1-ene with hydrogen fluoride in the vapor phase at 100–400 °C [1]. The 1,3,4-trichlorobut-1-ene isomer is not described as a suitable substrate for this transformation, because its chlorine substitution pattern does not provide the requisite 1,1-dichloroalkene moiety needed for selective fluorine incorporation [1][2]. This differential patent-defined applicability means that users seeking the fluorinated building block 1,1-difluoro-1,4-dichlorobutane must procure the 1,1,4-isomer, whereas those requiring a non-fluorinating trichlorobutene scaffold can confidently select the 1,3,4-isomer without risk of unintended HF reactivity.

fluorination vapor-phase reaction patent-defined scope

Cytotoxicity Profile: 3,4,4-Isomer Shows Moderate Activity; 1,3,4-Isomer Lacks Reported Cytotoxicity Data

The closely related isomer 3,4,4-trichlorobut-1-ene has been reported to exhibit moderate cytotoxicity against cancer cell lines, with IC₅₀ values in the range of 10–30 µM, attributed to ROS generation and caspase-mediated apoptosis . In contrast, no comparable cytotoxicity data have been reported in the peer-reviewed literature for 1,3,4-trichlorobut-1-ene (CAS 41601-58-5). This data gap is itself a discriminator: researchers seeking a structurally similar but biologically less-characterized scaffold for medicinal chemistry exploration may select the 1,3,4-isomer as a tool compound, while those requiring documented biological activity should consider the 3,4,4-isomer.

cytotoxicity anticancer screening isomer comparison

Recommended Procurement and Application Scenarios for 1,3,4-Trichlorobut-1-ene


Isomer-Specific Building Block for Sequential Derivatization in Medicinal Chemistry

The slower dehydrochlorination kinetics of 1,3,4-trichlorobut-1-ene relative to the 2,3,4-isomer make it a valuable scaffold for multi-step synthetic sequences requiring controlled, stepwise elimination. Medicinal chemistry programs can leverage this kinetic differentiation to install functional groups sequentially, minimizing premature elimination side products and improving isolated yields of complex intermediates.

Non-Fluorinating Intermediate for Agrochemical and Polymer Precursor Synthesis

Because 1,3,4-trichlorobut-1-ene is explicitly excluded from the vapor-phase HF fluorination pathway that converts 1,1,4-trichlorobut-1-ene into 1,1-difluoro-1,4-dichlorobutane [1], it serves as a suitable starting material for routes that intentionally avoid fluorination—such as the synthesis of chlorinated agrochemical precursors or specialty chlorinated polymers—without competing HF reactivity.

Physicochemical Reference Standard for Trichlorobutene Isomer Identification

The distinct density (1.35–1.45 g/cm³) and boiling point (~60 °C at 20 mmHg) of 1,3,4-trichlorobut-1-ene enable its use as a reference standard for confirming isomer identity in incoming quality control. A simple density check or micro-distillation can rapidly discriminate the 1,3,4-isomer from the 2,3,4-isomer (density 1.27–1.29 g/cm³) in procurement acceptance protocols.

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